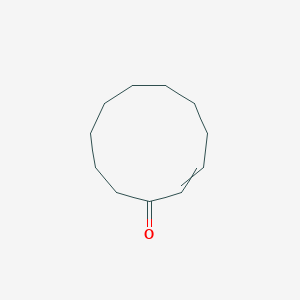

Cycloundec-2-en-1-one

Description

Contextualization within Organic Chemistry and Macrocyclic Systems

In organic chemistry, cyclic molecules are broadly categorized based on their ring size. While small (3-4 membered) and common (5-7 membered) rings have been extensively studied, and large or macrocyclic rings (12 or more atoms) form a mature area of chemistry, medium-sized rings (8-11 atoms) present unique challenges. wikipedia.org The formation of these rings through cyclization reactions is often disfavored due to entropic factors and significant transannular strain—non-bonding interactions between atoms across the ring.

Macrocyclic systems, which include molecules like crown ethers, porphyrins, and various natural products, are notable for their roles in host-guest chemistry, ion transport, and as bioactive agents. wikipedia.orgrsc.orgcambridge.org Cycloundec-2-en-1-one, being an 11-membered ring, sits (B43327) at the upper limit of medium-sized rings, bordering the macrocycles. Its structure embodies the conformational complexity and steric challenges inherent to this class, making it a subject of interest for fundamental studies in stereocontrol and reaction mechanisms. wikipedia.org The systematic construction of such non-carbon element-based large macromolecular arrangements remains a significant challenge. uva.es

Significance in Advanced Synthetic Strategy and Complex Structural Motif Design

Medium-sized cyclic enones, including this compound, are valuable frameworks and versatile intermediates in the synthesis of complex molecules. thieme-connect.com Their functional group arrangement—an α,β-unsaturated ketone—allows for a variety of chemical transformations, making them powerful building blocks in advanced synthetic strategies. The synthesis of these enones is itself a challenge, with methods like ring-closing metathesis and ring expansion being employed. acs.orgnih.gov

The development of novel synthetic methods for creating medium-sized trans-cycloalkenes and related enones is an active area of research. researchgate.net For instance, γ-aryl medium-sized cyclic enones can be synthesized from bicyclic precursors through a domino 4π-electrocyclic reaction and Heck–Matsuda arylation sequence. thieme-connect.comresearchgate.net These reactions provide controlled access to challenging stereochemical arrangements. Furthermore, these cyclic enones serve as key substrates in various carbon-carbon bond-forming reactions, including conjugate additions and transition-metal-catalyzed allylations, to build more elaborate molecular architectures. acs.orgrsc.org The utility of the cycloundecane (B11939692) framework is highlighted in the formal total synthesis of complex natural products like roseophilin, which possesses significant antitumor activity and originates from a cycloundecene derivative. acs.org

Interactive Data Tables

Below are data tables summarizing key information about this compound and related synthetic methodologies.

Table 1: Properties of cis-Cycloundec-2-en-1-one

| Property | Value | Reference |

| CAS Number | 24593-67-7 | molaid.com |

| Molecular Formula | C₁₁H₁₈O | molaid.com |

| Isomeric Form | cis | molaid.com |

Table 2: Selected Synthetic Reactions for Medium-Sized Cyclic Enones

| Reaction Type | Description | Substrate Example | Product Type | Reference |

| Ring Expansion | Three-carbon ring expansion via dichloroketene (B1203229) addition to a cyclic allene, followed by dechlorination and ring opening. | Cyclooctene (to form C11 allene) | 11-membered cyclic enone | nih.gov |

| Electrocyclic Ring-Opening/Heck-Matsuda Arylation | A domino reaction transforming bicyclo[n.2.0]cyclobutenes into γ-aryl medium-sized cyclic enones at room temperature. | cis-fused bicyclic cyclobutenes | γ-aryl medium-sized enones | thieme-connect.comresearchgate.net |

| Ring-Closing Metathesis (RCM) | Sequential RCM of a diene followed by oxidation to form a cyclic enone. | Acyclic diene precursor | Medium-sized cyclic enone | acs.org |

| Asymmetric Vinylogous Michael Reaction | 1,4-conjugate addition of a 2-silyloxyfuran to a medium-sized cyclic enone catalyzed by a chiral diamine. | Medium-sized cyclic enone | Cycloalkane-connected γ-butenolide | rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24593-67-7 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

cycloundec-2-en-1-one |

InChI |

InChI=1S/C11H18O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h7,9H,1-6,8,10H2 |

InChI Key |

GYCVSJRJXSPDOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(=O)C=CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cycloundec 2 En 1 One and Analogues

Ring-Closing Metathesis (RCM) Approaches to Medium-Sized Cyclic Enones

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of cyclic compounds, including medium-sized rings. wikipedia.orgacs.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically containing ruthenium or molybdenum, to form a cycloalkene and a volatile ethylene byproduct, which drives the reaction forward. wikipedia.orgorganic-chemistry.org The successful application of RCM to medium-sized rings, however, is highly dependent on the design of the acyclic precursor. acs.org

The construction of 5- to 7-membered rings via RCM is common, but the synthesis of medium-sized rings (8- to 11-membered) is often less efficient due to entropic and enthalpic barriers. acs.orgmdpi.com A key strategy to overcome these hurdles is the incorporation of conformational constraints within the diene precursor to reduce the entropic penalty of cyclization. acs.org Introducing rigid elements such as existing rings or stereocenters can pre-organize the diene into a conformation amenable to cyclization, thereby increasing the effective molarity and favoring the intramolecular RCM pathway over competing intermolecular reactions.

For instance, the presence of functional groups that can act as a template or relay for the catalyst can significantly improve reaction efficiency. organic-chemistry.org The strategic placement of polar side chains can help guide the catalyst and bring the terminal alkenes into proximity. organic-chemistry.org Substrates containing elements like catechol derivatives or fused ring systems have been shown to facilitate the formation of eight-membered rings in good yields. acs.org The substrate's design must also consider steric hindrance near the double bonds, as excessive congestion can impede the approach of the bulky metathesis catalyst. researchgate.net

Table 1: Influence of Diene Precursor Design on RCM Efficiency for Medium-Sized Rings

| Diene Precursor Type | Conformational Constraint | Typical Ring Size Formed | Key Finding |

|---|---|---|---|

| Acyclic Diene | Minimal | 5-7 | Low yields for medium rings due to high conformational freedom. |

| Diene with Catechol Derivative | Rigid aromatic ring | 8 | Conformational constraint greatly enhances the ability to form medium-sized rings. acs.org |

| cis-2,6-dialkenyl-1-cyclohexanone | Fused ring system | 8-9 | Pre-organization by the existing ring facilitates RCM to form bicyclic systems. nih.gov |

| Diene with Silicon Tether | Temporary cyclic constraint | 8-11 | A temporary tether orients the alkenes for cyclization, enhancing diastereoselectivity. nih.gov |

Diastereoselective Control in Ring Closure

Achieving stereocontrol in the formation of medium-sized rings is a significant challenge. The conformational flexibility of these rings often leads to mixtures of diastereomers or E/Z isomers of the newly formed double bond. nih.gov One effective strategy for achieving diastereoselectivity is the use of a temporary silicon-tethered (TST) RCM reaction. nih.gov In this approach, a chiral alcohol and an alkenyl alcohol are tethered together by a silicon-based linker. The steric environment created by the substituents on the silicon atom directs the trajectory of the ring closure, leading to high diastereoselectivity. nih.gov This method represents a powerful strategy for long-range asymmetric induction, where a chiral center influences the stereochemical outcome at a distant reactive site. nih.gov

The choice of catalyst and reaction conditions also plays a critical role in determining the stereochemical outcome. While many cyclizations to small or medium rings exclusively generate Z-alkenes, this is not always the case for larger rings where the energy difference between isomers is smaller. nih.gov Modern catalysts, such as specific tungsten or molybdenum alkylidenes, have been developed to favor the formation of Z-alkenes in macrocyclic RCM, offering a level of kinetic control over the product's geometry. nih.gov

Electrocyclic Ring-Opening Cascades in Medium-Sized Cyclic Enone Synthesis

Domino reactions that combine multiple bond-forming events in a single operation offer an elegant and efficient route to complex molecules. A powerful cascade involving electrocyclic ring-opening followed by a metal-catalyzed functionalization has emerged for the synthesis of medium-sized enones. thieme-connect.comresearchgate.net

The high ring strain of cyclobutenes makes them excellent precursors for thermal or metal-catalyzed ring-opening reactions. nih.gov Specifically, bicyclo[n.2.0]cyclobutenes (fused cyclobutenes) can undergo a 4π-electrocyclic ring-opening to generate highly reactive, transient cis,trans-cycloalkadiene intermediates. thieme-connect.comacs.org This transformation proceeds via a conrotatory process, where the substituents at the termini of the breaking sigma bond rotate in the same direction. acs.orgmasterorganicchemistry.com The resulting cycloalkadiene, containing a strained trans-double bond within a medium-sized ring, is not typically isolated but is immediately trapped in a subsequent reaction. thieme-connect.comresearchgate.net This strategy effectively transforms a stable, fused-ring system into a functionalized monocyclic medium-sized ring.

The transient cis,trans-cycloalkadiene intermediate generated from the electrocyclic ring-opening is an ideal substrate for further functionalization. The Heck–Matsuda reaction provides a highly effective method for trapping this intermediate via C-C bond formation. thieme-connect.comresearchgate.net This reaction utilizes a cationic arylpalladium(II) species, typically generated from an aryldiazonium salt and a palladium(0) catalyst like Pd(OAc)₂. thieme-connect.comwikipedia.org The Heck-Matsuda reaction offers advantages over the traditional Mizoroki-Heck reaction, as it proceeds under milder conditions (often at ambient temperature) and does not require phosphine ligands. wikipedia.org

In the cascade sequence, the highly reactive arylpalladium(II) species intercepts the cis,trans-cycloalkadiene, leading to a regioselective arylation at the γ-position of the resulting enone. thieme-connect.comresearchgate.net This domino reaction directly provides γ-aryl medium-sized cycloalkenones from fused cyclobutene precursors in a single step. thieme-connect.com The process has also been shown to facilitate chirality transfer, where an optically pure cyclobutene can yield an optically pure γ-aryl enone. researchgate.net

Table 2: Synthesis of γ-Aryl Medium-Sized Enones via Electrocyclic Ring-Opening/Heck–Matsuda Cascade

| Fused Cyclobutene Precursor | Aryldiazonium Tetrafluoroborate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bicyclo[4.2.0]octene derivative | p-Tolyldiazonium tetrafluoroborate | Pd(OAc)₂ | 4-Arylcyclooctenone | 39 | thieme-connect.com |

| Bicyclo[5.2.0]nonene derivative | p-Methoxyphenyldiazonium tetrafluoroborate | Pd(OAc)₂ | 4-Arylcyclononenone | 72 | thieme-connect.com |

| Bicyclo[6.2.0]decene derivative | p-Chlorophenyldiazonium tetrafluoroborate | Pd(OAc)₂ | 4-Arylcyclodecenone | 83 | thieme-connect.com |

Ring Expansion Strategies for Cycloundec-2-en-1-one Construction

Ring expansion reactions provide a powerful alternative to direct cyclization for accessing medium-sized rings, circumventing the unfavorable thermodynamics of forming large rings from acyclic precursors. mdpi.com These strategies typically involve the construction of a smaller, more readily accessible ring system that is subsequently expanded.

A common approach involves the selective cleavage of a C-C bond in a fused polycyclic or bridged precursor. For example, a bicyclo[3.n.1]alkenone, which can be synthesized via RCM, can undergo oxidative cleavage of the keto-bridging tether to furnish an eight- or nine-membered carbocycle. nih.gov More recent strategies employ innovative methods for C-C bond cleavage, such as amidyl radical migration, to achieve dehydrogenative ring expansion of benzocyclic ketones into medium-sized lactams. mdpi.com

Another sophisticated approach is the cyclization/ring expansion (CRE) cascade. whiterose.ac.uk This methodology is designed to operate exclusively through kinetically favorable 5- to 7-membered ring cyclization steps. A linear precursor is designed with strategically placed reactive groups that first form a small ring, which then undergoes an in-situ ring expansion to generate the desired medium-sized ring or macrocycle. whiterose.ac.uk For example, Unsworth et al. have developed methods for synthesizing diverse medium-sized lactams and lactones using this strategy. mdpi.com Similarly, new protecting-group-free methods for synthesizing medium-sized sulfonamides have been developed based on ring expansion initiated by nitro reduction or amine conjugate addition. nih.govwhiterose.ac.uk These cascade processes avoid high-dilution conditions typically required for macrocyclization and offer a modular and efficient route to complex cyclic architectures. whiterose.ac.uk

Table 3: Overview of Selected Ring Expansion Methodologies for Medium-Sized Rings

| Strategy | Precursor Type | Key Transformation | Resulting Ring System |

|---|---|---|---|

| Oxidative Cleavage | Bicyclic keto-alkene | Cleavage of keto-bridge | Medium-sized carbocycle nih.gov |

| Amidyl Radical Migration | Benzocyclic ketone | C-C bond cleavage | 8- to 11-membered lactam mdpi.com |

| Cyclization/Ring Expansion (CRE) | Functionalized linear precursor | Small ring cyclization followed by in-situ expansion | Diverse medium-sized rings and macrocycles whiterose.ac.uk |

| Nitro Reduction-Initiated Expansion | 2-Nitro sulfonamide precursor | Reduction, cyclization, and rearrangement | Benzannulated medium-sized sulfonamide nih.govwhiterose.ac.uk |

| Copper-Catalyzed Expansion | Vinyl oxirane | Rearrangement of epoxide | Oxatropane (7-membered ring) nih.gov |

Three-Carbon Ring Expansion Methodologies

The sequence begins with a one-carbon ring expansion of a starting cycloalkene to a cyclic allene. This is followed by a two-carbon expansion via a ketene cycloaddition and subsequent ring opening. For the synthesis of (E)-2-cycloundecen-1-one, the process would commence with cyclooctene. The methodology has been demonstrated to be applicable for creating various ring sizes, as detailed in the table below. nih.gov

Table 1: Synthesis of Macrocyclic Enones via Three-Carbon Ring Expansion

| Starting Cycloalkene | Intermediate Cyclic Allene | Final Product | Overall Yield from Allene |

|---|---|---|---|

| Cyclooctene | Cyclonona-1,2-diene | (E)-2-Cycloundecen-1-one | 55% |

| Cyclodecene | Cycloundeca-1,2-diene | (E)-2-Cyclotridecen-1-one | 60% |

| Cyclododecene | Cyclotrideca-1,2-diene | (E)-2-Cyclopentadecen-1-one | 58% |

Role of Cyclic Allene Intermediates and Dichloroketene (B1203229) Cycloadditions

The cornerstone of the three-carbon ring expansion is the strategic use of strained cyclic allene intermediates and their subsequent reaction with dichloroketene. nih.govnih.gov Strained cyclic allenes, such as 1,2-cyclohexadiene derivatives, are highly reactive species that serve as valuable synthetic building blocks. nih.govnih.gov

The synthesis of the key cyclic allene intermediate is achieved from a corresponding cycloalkene. nih.gov The process involves the addition of dibromocarbene to the alkene, followed by treatment with methyllithium to induce the formation of the allene. nih.govnih.gov

Once the cyclic allene is generated, it undergoes a regioselective [2+2] cycloaddition with dichloroketene. nih.govresearchgate.net Dichloroketene, typically generated in situ, is a highly reactive ketenophile. researchgate.net This cycloaddition yields an α,α-dichlorocyclobutanone derivative fused to the main ring. The key steps following the cycloaddition are:

Reductive Dechlorination: The resulting dichlorocyclobutanone is treated with zinc in methanol to remove the chlorine atoms. nih.gov

Hydrogenation: The double bond of the cycloadduct is catalytically hydrogenated. nih.gov

Cyclobutanone Ring Opening: The crucial two-carbon expansion step is accomplished by opening the cyclobutanone ring. This is achieved using trimethylsilyl iodide, which generates a β-iodocycloalkanone intermediate. nih.govnih.gov

Dehydroiodination: The final macrocyclic enone is formed by immediate dehydroiodination of the β-iodocycloalkanone using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

This sequence, combining a one-carbon expansion to an allene with a subsequent two-carbon expansion via dichloroketene cycloaddition and ring opening, provides a reliable and practical route to (E)-2-cycloundecen-1-one and other macrocyclic systems. nih.gov

Enyne Metathesis in Cycloundecenone Derivative Synthesis

Enyne metathesis has emerged as a powerful carbon-carbon bond-forming reaction for the construction of cyclic systems containing a 1,3-diene moiety. uwindsor.cawikipedia.org This reaction, particularly the intramolecular variant known as Ring-Closing Enyne Metathesis (RCEYM), is catalyzed by metal carbene complexes, most notably ruthenium catalysts like the Grubbs' catalysts. chim.itorganic-chemistry.org

The fundamental reaction involves the cyclization of a linear substrate containing both an alkene and an alkyne (an enyne). wikipedia.org The process is driven by the formation of a thermodynamically stable conjugated diene system within the newly formed ring. wikipedia.org

While specific examples detailing the synthesis of this compound itself via this method are not prevalent, the strategy is broadly applicable to its derivatives. The synthesis would involve an acyclic precursor containing a terminal alkene and an alkyne, separated by a chain of appropriate length to favor the formation of the 11-membered ring. A ketone functional group, or a protected version thereof, would be incorporated into the chain.

Table 2: Hypothetical Precursors for Cycloundecenone Derivatives via RCEYM

| Acyclic Enyne Precursor | Potential Product |

|---|---|

| Undec-1-en-10-yn-3-one | 5-Methylenecycloundeca-1,3-dien-7-one |

| 3-(But-3-en-1-yloxy)undec-10-ynal | A cycloundecenone ether derivative |

The reaction mechanism is believed to proceed via one of two main pathways: the "ene-then-yne" or the "yne-then-ene" pathway, depending on which moiety the metal carbene initially reacts with. wikipedia.org For many ruthenium-based systems, the "ene-then-yne" mechanism is favored. organic-chemistry.org The versatility of enyne metathesis allows for the incorporation of various functional groups, making it a valuable tool for synthesizing a diverse range of cycloundecenone analogues. nih.gov

Stereoselective Approaches to Undecenone Frameworks

The development of stereoselective methods to control the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For undecenone frameworks, stereocontrol can be introduced by employing chiral starting materials or catalysts.

One advanced strategy involves the use of chiral cyclic allene intermediates. caltech.edu It has been demonstrated that enantioenriched cyclic allenes can be generated from chiral precursors, such as enantioenriched silyl (B83357) triflates. These chiral allenes can then be trapped in cycloaddition reactions with a high degree of stereochemical transfer. caltech.edu

Applying this concept to the synthesis of an undecenone framework, one could envision the following approach:

Asymmetric Synthesis of Precursor: An enantioenriched precursor to the cyclic allene, for instance, a chiral silyl triflate of cyclooctanone, is synthesized.

Generation of Enantioenriched Allene: This precursor is then used to generate an enantioenriched cyclonona-1,2-diene.

Stereospecific Cycloaddition: The subsequent [2+2] cycloaddition with dichloroketene would proceed with the transfer of stereochemical information from the axially chiral allene to the new stereocenters in the cycloadduct.

Conversion to Final Product: Further steps of the ring expansion sequence would yield an enantioenriched cycloundecenone derivative.

This process represents a point-chirality to axial-chirality to point-chirality transfer, offering a sophisticated method for controlling the absolute stereochemistry of the final macrocycle. caltech.edu Similarly, in enyne metathesis, the use of acyclic precursors with pre-existing stereocenters can influence the stereochemical outcome of the ring-closing step, leading to diastereoselective formation of specific isomers of substituted undecenone frameworks.

Elucidation of Reaction Mechanisms and Reactivity Patterns of Cycloundec 2 En 1 One

Nucleophilic Addition Reactions to the Enone Moiety

The conjugated enone system of Cyclohex-2-en-1-one allows for two primary modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) or addition to the β-carbon of the double bond (1,4-conjugate addition or Michael addition). libretexts.orglibretexts.org The competition between these two pathways is influenced by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles preferring 1,4-addition. libretexts.orgchemistrysteps.com

The Michael addition, a classic example of 1,4-conjugate addition, is a cornerstone of the reactivity of Cyclohex-2-en-1-one. fiveable.memasterorganicchemistry.com This reaction involves the addition of a soft nucleophile, typically a stabilized enolate or a heteroatomic nucleophile, to the electrophilic β-carbon of the enone. fiveable.mechemistrysteps.com The reaction proceeds via a three-step mechanism: formation of the nucleophile (e.g., deprotonation of a Michael donor), conjugate addition to the enone to form a new enolate intermediate, and subsequent protonation to yield the final product. libretexts.orgmasterorganicchemistry.com

The regioselectivity of this reaction is high for the 1,4-adduct, as the formation of the enolate intermediate is thermodynamically favorable, preserving the stable carbonyl group upon tautomerization. libretexts.orglibretexts.org Common Michael donors include doubly stabilized enolates like those derived from malonic esters and acetoacetic esters, which are effective nucleophiles for this transformation. chemistrysteps.com

| Michael Donor (Nucleophile) | Catalyst/Base | Product Type | Reference |

|---|---|---|---|

| Dimethyl malonate | Base (e.g., NaOEt) | 1,4-Adduct | nih.gov |

| Malononitrile | Base | 1,4-Adduct | nih.gov |

| Anions of ethyl carbonates of cyanohydrins | Base | Tandem Michael-Claisen Adduct | researchgate.net |

| β-methyl 2-cyclohexen-1-one (as dienamine) | Chiral primary amine / Acid cocatalyst | Vinylogous 1,4-Adduct (γ-addition) | nih.gov |

The reaction of Cyclohex-2-en-1-one with organometallic reagents highlights the competition between 1,2- and 1,4-addition. The outcome is largely determined by the "hardness" or "softness" of the nucleophilic carbon atom of the organometallic species. libretexts.orglibretexts.org

Hard Nucleophiles (Grignard Reagents, Organolithiums): These reagents are characterized by a highly polarized, ionic carbon-metal bond, making the carbon a strong base and a hard nucleophile. They tend to react via irreversible, kinetically controlled 1,2-addition, attacking the more electrophilic carbonyl carbon directly. libretexts.orgchemistrysteps.com This leads to the formation of allylic alcohols.

Soft Nucleophiles (Organocuprates): Lithium dialkylcuprates (Gilman reagents) are considered soft nucleophiles. The carbon-copper bond is less polarized, and the reaction is generally reversible and under thermodynamic control. libretexts.orgchemistrysteps.com These reagents selectively attack the β-carbon, leading almost exclusively to 1,4-addition products. chemistrysteps.comrug.nl This selectivity makes organocuprates highly valuable for introducing alkyl and aryl groups at the β-position of enones.

| Organometallic Reagent | Nucleophile Type | Predominant Mode of Addition | Product Class | Reference |

|---|---|---|---|---|

| Grignard Reagents (RMgX) | Hard | 1,2-Addition | Allylic Alcohols | libretexts.orgchemistrysteps.com |

| Organolithium Reagents (RLi) | Hard | 1,2-Addition | Allylic Alcohols | chemistrysteps.com |

| Lithium Dialkylcuprates (R₂CuLi) | Soft | 1,4-Addition | Substituted Ketones | chemistrysteps.comrug.nl |

Pericyclic Reactions of Cyclohex-2-en-1-one

Pericyclic reactions are concerted processes that occur via a single cyclic transition state. wikipedia.org Cyclohex-2-en-1-one, with its π-system, can participate in such reactions, most notably as the 2π-electron component (dienophile) in [4+2] cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In this context, the double bond of Cyclohex-2-en-1-one can act as a dienophile. However, parent cycloalkenones like cyclopentenone and cyclohexenone are generally unreactive dienophiles under thermal conditions unless the diene is highly activated or high temperatures are used. nih.gov The reaction is often facilitated by Lewis acids, which coordinate to the carbonyl oxygen, increasing the electrophilicity of the enone and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO). nih.gov

Intramolecular cycloadditions are powerful transformations for constructing complex polycyclic systems. nih.gov

Intramolecular [2+2] Photocycloaddition: This reaction involves the cycloaddition of the enone double bond with another alkene tethered to the cyclohexenone ring. These reactions are typically initiated by photochemical excitation of the enone to its triplet state. nih.govwikipedia.org The regioselectivity of the cycloaddition (i.e., "straight" vs. "crossed" products) can be influenced by factors such as the length and substitution of the tether connecting the two double bonds. wikipedia.org For instance, tethers of two atoms often favor the formation of five-membered rings in the intermediate diradical, leading to bent products. wikipedia.org

Intramolecular [4+2] Cycloaddition: In these reactions, a diene moiety is tethered to the cyclohexenone ring, which acts as the dienophile. These reactions provide a route to fused or bridged polycyclic systems. The feasibility and stereochemical outcome are highly dependent on the geometry of the transition state, which is constrained by the tether. nih.gov

Transition Metal-Catalyzed Transformations Involving Cyclohex-2-en-1-one

Transition metal catalysts can engage with the functional groups of Cyclohex-2-en-1-one to facilitate a variety of transformations that are otherwise difficult to achieve. These catalysts can activate the molecule in unique ways, leading to novel bond formations. For example, rhodium-catalyzed [2+2+1] cycloadditions involving allenes can produce cyclopentenones, showcasing how transition metals can control the selective reaction of one double bond over another in a substrate. nih.gov While specific examples for Cyclohex-2-en-1-one are sparse in the initial results, general principles suggest its utility in reactions such as catalytic hydrogenation, cross-coupling, and other cascade reactions where the enone can act as a substrate for oxidative addition or migratory insertion steps. nih.govrsc.org

Palladium-Catalyzed Allylation via Enol Carbonates

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of enol carbonates is a powerful method for the formation of carbon-carbon bonds at the α-position of a ketone. nih.govnih.gov This reaction proceeds through the formation of a π-allylpalladium complex and an enolate, which then couple to form the allylated product.

The generalized mechanism for the palladium-catalyzed allylation of a cyclic ketone via its enol carbonate begins with the oxidative addition of the palladium(0) catalyst to the allyl enol carbonate. This step generates a π-allylpalladium(II) intermediate and releases the enolate and carbon dioxide. The subsequent step involves the nucleophilic attack of the enolate on the π-allylpalladium complex. nih.gov This attack typically occurs in an "outer sphere" SN2 fashion. nih.gov A key advantage of this method is the simultaneous generation of the nucleophile (enolate) and the electrophile (π-allylpalladium complex), which can lead to high chemo- and regioselectivity under mild conditions. nih.govnih.gov

For cycloundec-2-en-1-one, the corresponding enol carbonate would be the substrate. The reaction would introduce an allyl group at the α-position (C11) of the ketone. The choice of chiral ligands is crucial for achieving high enantioselectivity in this transformation.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Allylation of this compound Enol Carbonate

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the allyl-oxygen bond of the enol carbonate. | π-allylpalladium(II) complex, enolate of this compound, CO₂ |

| 2. Decarboxylation | Loss of carbon dioxide from the carbonate moiety. | π-allylpalladium(II) complex and the enolate. |

| 3. Nucleophilic Attack | The enolate attacks the allyl group of the π-allylpalladium complex. | Allylated cycloundecanone. |

| 4. Reductive Elimination | The Pd(0) catalyst is regenerated. | Final product and Pd(0). |

This table is a generalized representation based on established mechanisms for other cyclic ketones.

Hydrosilylation of Carbonyl Groups

Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as the carbonyl group of a ketone. wikipedia.org This reaction effectively reduces the ketone to the corresponding alcohol, which is protected as a silyl (B83357) ether. Various transition metal complexes can catalyze this transformation, and base-catalyzed mechanisms have also been developed. nih.govmdpi.com

One of the prevalent mechanisms for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This mechanism involves the oxidative addition of the silane to the metal center, followed by coordination of the ketone. Subsequent migratory insertion of the carbonyl group into the metal-hydride bond and reductive elimination yields the silyl ether product.

Alternatively, some catalytic systems operate through an outer-sphere mechanism. For instance, certain rhenium complexes can activate the silane, which is then attacked by the ketone in the outer coordination sphere. mdpi.com Base-catalyzed hydrosilylation proceeds through the formation of silicate species which act as the reducing agents. nih.gov

For this compound, hydrosilylation would selectively reduce the carbonyl group to a hydroxyl group (protected as a silyl ether), leaving the carbon-carbon double bond intact. The choice of catalyst and silane can influence the efficiency and selectivity of the reaction.

Table 2: Comparison of Catalytic Systems for Hydrosilylation of Ketones

| Catalytic System | General Mechanism | Key Intermediates |

| Transition Metal (e.g., Pt, Rh) | Chalk-Harrod Mechanism | Metal-hydride-silyl complex, metal-alkoxide |

| Rhenium Complexes | Outer-sphere or η²-silane complex formation | η¹ or η²-silane complex, silylated aldehyde ion |

| Base Catalysis (e.g., KOtBu) | Formation of active silicate species | Pentacoordinate silicate |

This table outlines general mechanisms applicable to the hydrosilylation of the carbonyl group in this compound.

Mechanisms of Enone Cycloisomerization Reactions

Cycloisomerization reactions are atom-economical processes where a molecule is converted into a cyclic isomer, often with the aid of a catalyst. wikipedia.org For an enone like this compound, several modes of cycloisomerization can be envisioned, depending on the reaction conditions and the presence of other functional groups.

One possibility is an intramolecular Michael addition, where a nucleophilic part of the molecule could add to the β-carbon of the enone system. Another potential pathway is a photochemical [2+2] cycloaddition if another alkene moiety is present in the molecule.

Transition metal-catalyzed cycloisomerizations, particularly with gold or platinum, are common for enynes. wikipedia.orgnih.gov While this compound is not an enyne, related catalytic cycles could potentially be initiated by coordination of the metal to the alkene or carbonyl group, leading to intramolecular transformations.

Photochemical deconjugative isomerization is another relevant process for cyclic enones. chemrxiv.org This reaction, often catalyzed by a Brønsted acid, can lead to the migration of the double bond to an exocyclic position. For this compound, this could result in the formation of a thermodynamically less stable isomer, which could be a valuable synthetic intermediate.

α-Activation and Enolate Chemistry in Medium-Sized Ketones

The α-carbon to a carbonyl group exhibits enhanced reactivity due to the electron-withdrawing nature of the carbonyl and the ability to form a stabilized enolate intermediate. This section explores the keto-enol tautomerism and radical stabilization phenomena in the context of this compound.

Investigation of Keto-Enol Tautomerism and Equilibrium

Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and its corresponding enol. libretexts.org For most simple ketones, the equilibrium lies heavily in favor of the more stable keto form. libretexts.org This is primarily due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org

The position of the keto-enol equilibrium is influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For this compound, the enol form would be cycloundeca-1,3-dien-1-ol. The presence of a conjugated diene system in the enol form would provide some stabilization. However, in the absence of other stabilizing factors like intramolecular hydrogen bonding or the formation of an aromatic ring, the keto form is expected to be the major species at equilibrium.

The tautomerization process can be catalyzed by both acids and bases. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon. In basic conditions, the α-proton is removed to form an enolate, which is then protonated on the oxygen atom.

Table 3: Factors Influencing the Keto-Enol Equilibrium of this compound

| Factor | Influence on Enol Form | Relevance to this compound |

| Substitution | More substituted alkenes are more stable. | The enol form would have a trisubstituted double bond. |

| Conjugation | Extended π-systems stabilize the enol form. | The enol form creates a conjugated diene system. |

| Hydrogen Bonding | Intramolecular H-bonding can stabilize the enol. | Unlikely to be a significant factor in this specific molecule. |

| Aromaticity | Formation of an aromatic ring strongly favors the enol. | Not applicable. |

Radical Stabilization Phenomena in Macrocyclic Ketones

The formation of a radical at the α-position to a carbonyl group is a key step in many chemical and biological processes. The stability of such radicals is of great interest in understanding reaction mechanisms and predicting product distributions.

A radical adjacent to a carbonyl group is stabilized by resonance, where the unpaired electron can be delocalized onto the oxygen atom. nih.gov This delocalization, creating a vinoxy-like radical structure, significantly lowers the energy of the radical intermediate. nih.gov The stability of a radical can be quantified by its radical stabilization energy (RSE), which is the change in enthalpy for a hypothetical isodesmic reaction. rsc.org

Conformational Analysis and Dynamics of Cycloundec 2 En 1 One Systems

Theoretical Frameworks in Conformational Studies of Medium Rings

Computational chemistry provides indispensable tools for navigating the intricate potential energy surfaces of medium-ring compounds. Theoretical frameworks allow for the prediction of stable conformers, the evaluation of their relative energies, and the rationalization of their structural preferences before undertaking complex experimental characterizations.

Stereoelectronic effects are fundamental interactions involving the spatial arrangement of orbitals that influence molecular geometry, stability, and reactivity. wikipedia.orgpitt.edu In ring systems like cycloundec-2-en-1-one, these effects operate in concert with classical steric considerations to determine conformational preferences. The core principle involves stabilizing donor-acceptor interactions, typically between a filled bonding or non-bonding orbital and a nearby empty antibonding orbital. wikipedia.org

For a cyclic ketone, key stereoelectronic interactions include hyperconjugation. This involves the delocalization of electrons from a filled σ-orbital (like a C-H or C-C bond) into an adjacent empty π* orbital of the carbonyl group (C=O) or an empty σ* orbital. The efficacy of this overlap is highly dependent on the dihedral angle between the interacting orbitals, meaning that different ring conformations will exhibit varying degrees of stereoelectronic stabilization. In the context of a cyclohexanone ring, for instance, eclipsing interactions between the carbonyl bond and adjacent equatorial C-H bonds can be a predominant destabilizing factor. youtube.com While the specific conformational details differ in an 11-membered ring, the underlying principle that orbital overlap influences stability remains critical.

Molecular mechanics (MM) force fields are a cornerstone of computational conformational analysis, offering a balance between accuracy and computational efficiency for exploring the vast conformational space of flexible molecules. bath.ac.ukresearchgate.net A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its geometry. The choice of force field can significantly impact the predicted energies and geometries of conformers. bath.ac.uk

Numerous studies have benchmarked the performance of various force fields against high-level quantum mechanical calculations or experimental data. bath.ac.uknih.gov

MM2 and MM3 : These are part of a family of well-established force fields that often show strong performance for the conformational analysis of organic molecules. bath.ac.uknih.gov A molecular mechanics study of cycloundecanone, a closely related saturated ketone, successfully predicted the X-ray crystal structure to be the lowest-energy conformer using MM3 and MM4 parameters. nih.govresearchgate.net

MMFF94 (Merck Molecular Force Field) : This force field is also frequently cited as one of the most successful for predicting the conformations of diverse organic molecules. researchgate.netbath.ac.uk

OPLS (Optimized Potentials for Liquid Simulations) : The OPLS family of force fields, including variants like OPLS3e, has demonstrated strong performance in predicting conformer energies, particularly for molecules capable of hydrogen bonding. nih.gov

UFF (Universal Force Field) : While broadly applicable, UFF has been shown in some comparative studies to have weaker performance in conformational analysis and is often not recommended for this purpose. bath.ac.ukresearchgate.net

The selection of an appropriate force field is crucial. For medium-ring ketones, force fields like MM3 and MMFF94 are often recommended due to their robust parameterization for hydrocarbons and common functional groups. bath.ac.ukresearchgate.net The accuracy of these methods is paramount, as the relative energy differences between conformers can be small, and minor computational errors can lead to an incorrect description of the conformational population at equilibrium.

Experimental Probes of Cycloundecenone Conformations

While theoretical methods predict possible structures, experimental techniques are required to validate these predictions and provide definitive information about the molecules as they exist in reality. For molecules with multiple conformers, gas-phase techniques are particularly powerful because they examine the molecule in an isolated environment, free from the influence of crystal packing forces or solvent interactions. nih.govsemanticscholar.org

Rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is an exceptionally high-resolution technique for studying the structure of polar molecules in the gas phase. nih.govresearchgate.net It provides unambiguous identification of different conformers and precise determination of their rotational constants, which are directly related to the molecule's moments of inertia and thus its three-dimensional shape. semanticscholar.org

A comprehensive study on the saturated analogue, cycloundecanone, illustrates this technique's power. nih.govresearchgate.net Researchers were able to identify and assign the rotational spectra of nine distinct conformers present in the supersonic expansion. nih.govsemanticscholar.org The experimental rotational constants for each observed species were compared with values calculated computationally (e.g., at the MP2/6-311++G(d,p) level of theory) to achieve definitive identification. nih.gov The relative intensities of the signals in the rotational spectrum also provide an estimate of the relative abundance of the conformers in the jet-cooled expansion. For cycloundecanone, the most abundant conformer was found to be almost 40 times more prevalent than the least abundant one, highlighting a strong energetic preference. semanticscholar.orgresearchgate.net This methodology is directly applicable to this compound, which also possesses a permanent dipole moment necessary for rotational spectroscopy.

Table 1: Experimental and Theoretical Rotational Constants for Identified Conformers of Cycloundecanone Data extracted from a study on the saturated analogue, cycloundecanone, illustrating the type of data obtained from rotational spectroscopy.

| Conformer | A (MHz) - Exp. | B (MHz) - Exp. | C (MHz) - Exp. | A (MHz) - MP2 | B (MHz) - MP2 | C (MHz) - MP2 |

| I | 1006.1821(11) | 903.02046(43) | 614.99612(35) | 1001.3 | 903.0 | 614.3 |

| II | 1029.0769(14) | 873.62177(33) | 650.05284(32) | 1022.9 | 870.2 | 647.7 |

| III | 988.3582(21) | 872.78614(49) | 707.97316(43) | 982.7 | 868.0 | 705.5 |

| IV | 1098.3970(13) | 815.94313(42) | 623.51817(35) | 1090.8 | 810.1 | 620.2 |

| V | 1028.980(14) | 862.062(11) | 653.078(10) | 1022.2 | 856.8 | 650.1 |

| VI | 1109.431(21) | 794.757(12) | 622.755(11) | 1101.9 | 788.6 | 619.4 |

| VII | 1184.225(11) | 759.0493(50) | 599.4182(41) | 1175.7 | 753.0 | 596.1 |

| VIII | 1032.74(11) | 838.08(12) | 664.88(12) | 1025.7 | 830.8 | 662.3 |

| IX | 1133.58(15) | 794.72(12) | 618.17(12) | 1125.6 | 788.1 | 614.8 |

This method was successfully applied to the most abundant conformer of cycloundecanone. nih.govresearchgate.net The observation of all eleven unique ¹³C isotopologues allowed for the calculation of a partial substitution structure and an effective structure, providing experimental validation of the bond lengths and angles predicted by theoretical calculations. nih.govsemanticscholar.org This level of detail is crucial for understanding the subtle geometric distortions that rings adopt to alleviate strain.

Influence of Transannular Interactions on Cycloundecenone Ring Conformations

A defining characteristic of medium-sized rings (8-11 members) is the prevalence of transannular strain, also known as Prelog strain. wikipedia.org This type of strain arises from non-bonded interactions between atoms on opposite sides of the ring that are forced into close proximity due to the ring's conformation. wikipedia.orgic.ac.uk These are primarily repulsive interactions between hydrogen atoms pointing into the ring's interior. nih.govprinceton.edu

The minimization of these unfavorable transannular interactions is a primary driving force governing the conformational preferences in these systems. nih.govacs.orgresearchgate.net Molecules like this compound will twist and pucker into specific three-dimensional shapes that move these internal hydrogen atoms as far apart as possible. In the study of cycloundecanone, the overwhelming preference for the lowest-energy conformer was attributed to its success in minimizing both transannular H···H repulsions and, to a lesser extent, eclipsing interactions along C-C bonds. nih.govacs.org The presence of the sp²-hybridized centers of the C=C-C=O moiety in this compound introduces additional geometric constraints compared to the saturated ring, but the fundamental principle of avoiding transannular strain remains a critical determinant of its conformational landscape.

Configurational Stability and Chiroptical Properties in Undecenone Derivatives

The configurational stability of substituted undecenone derivatives is a critical factor in determining their potential as chiral molecules. This stability is directly related to the energy barriers that restrict the interconversion between different conformations, particularly enantiomeric conformations. In large ring systems, the interplay of transannular strain, torsional strain, and steric interactions due to substituents dictates the preferred molecular geometry.

Chiroptical Properties are a direct consequence of a molecule's chirality and are experimentally observed using techniques such as circular dichroism (CD) spectroscopy and polarimetry (which measures optical rotation). These properties are highly sensitive to the three-dimensional structure of the molecule.

Theoretical and computational studies are invaluable tools for predicting the chiroptical properties and assessing the configurational stability of complex molecules like this compound derivatives. Methods such as Density Functional Theory (DFT) can be employed to calculate the rotational energy barriers between different conformers and to simulate their CD and optical rotatory dispersion (ORD) spectra.

Although specific experimental data for this compound derivatives are not readily found, general principles of stereochemistry suggest that the introduction of bulky substituents near the enone moiety or at other strategic positions on the undecenone ring could create significant steric hindrance. This hindrance can lead to high rotational barriers, resulting in configurationally stable atropisomers.

For instance, consider a hypothetical substituted this compound derivative. The rotational barrier for interconversion between its enantiomeric conformers could be calculated. A higher energy barrier would indicate greater configurational stability.

Table 4.4.1: Hypothetical Calculated Rotational Energy Barriers and Predicted Chiroptical Properties for a Substituted Cycloundecenone Derivative

| Substituent Position | Substituent Group | Calculated Rotational Barrier (kcal/mol) | Predicted Dominant CD Cotton Effect (Wavelength, Sign) | Predicted Specific Rotation [α]D (degrees) |

| 4 | -C(CH₃)₃ | 25 | 240 nm, (+) | +150 |

| 11 | -C₆H₅ | 22 | 235 nm, (-) | -120 |

| 4,11 | -C(CH₃)₃, -C₆H₅ | 30 | 245 nm, (+) | +200 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound derivatives is not available in the searched literature.

The chiroptical properties of such derivatives would be directly linked to their specific, stable conformations. The sign and magnitude of the Cotton effects in their CD spectra, as well as their specific rotation, would be characteristic of a particular enantiomer. The study of these properties is fundamental for understanding the structure-property relationships in these chiral macrocycles.

Further research, including the synthesis of chiral undecenone derivatives and their detailed spectroscopic and computational analysis, is necessary to fully elucidate the nuances of their configurational stability and chiroptical behavior.

Advanced Spectroscopic Characterization of Cycloundec 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of Cycloundec-2-en-1-one is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinylic protons on the carbon-carbon double bond (at C-2 and C-3) would appear in the downfield region, typically between 6.0 and 7.5 ppm. The proton at the β-carbon (C-3) would likely be further downfield than the proton at the α-carbon (C-2) due to the deshielding effect of the carbonyl group. The protons on the carbon adjacent to the carbonyl group (α'-position, C-11) would be expected in the range of 2.2-2.6 ppm. The other methylene (B1212753) (CH₂) protons in the large aliphatic ring would produce a complex, overlapping series of signals in the upfield region, generally between 1.2 and 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. For α,β-unsaturated ketones, the carbonyl carbon (C-1) is highly deshielded and expected to appear in the 190-210 ppm range. netlify.app The olefinic carbons (C-2 and C-3) would be found in the 125-160 ppm region, with the β-carbon (C-3) typically appearing at a higher chemical shift than the α-carbon (C-2). The remaining eight sp³-hybridized carbons of the undecane (B72203) ring would resonate in the upfield region, approximately between 20-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Carbon Type | Predicted ¹³C Shift (ppm) | Proton Type | Predicted ¹H Shift (ppm) |

|---|---|---|---|---|

| C-1 | C=O (Carbonyl) | 190 - 210 | - | - |

| C-2 | sp² C-H (α-alkene) | 125 - 140 | Vinylic | 6.0 - 6.5 |

| C-3 | sp² C-H (β-alkene) | 140 - 160 | Vinylic | 6.5 - 7.5 |

| C-4 | sp³ CH₂ (Allylic) | 25 - 40 | Allylic | 2.0 - 2.5 |

| C-5 to C-10 | sp³ CH₂ (Aliphatic) | 20 - 35 | Aliphatic | 1.2 - 1.8 |

| C-11 | sp³ CH₂ (α' to C=O) | 30 - 45 | α' to Carbonyl | 2.2 - 2.6 |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential for assembling the molecular structure by revealing connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. columbia.eduemerypharma.com An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon atom. For instance, the vinylic proton signal around 6.8 ppm would show a cross-peak to the vinylic carbon signal around 145 ppm, confirming the C-H bond at the C-3 position. This technique is invaluable for assigning the carbons within the crowded aliphatic region of the spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds away. columbia.edusdsu.edu This reveals the connectivity of the carbon skeleton. Key expected correlations for this compound would include:

A correlation from the vinylic proton at C-2 to the carbonyl carbon at C-1 (a three-bond correlation, ³JCH).

Correlations from the allylic protons at C-4 to both olefinic carbons (C-2 and C-3) and potentially to C-5.

A correlation from the protons at C-11 to the carbonyl carbon at C-1 (a two-bond correlation, ²JCH). These long-range correlations allow for the unambiguous assembly of the enone functional group and its connection to the rest of the macrocyclic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman) corresponding to molecular vibrations.

The most characteristic signals in the vibrational spectra of this compound are associated with the enone system.

Carbonyl (C=O) Stretch: The C=O stretching vibration in ketones typically appears as a strong, sharp band in the IR spectrum. For an α,β-unsaturated ketone, conjugation with the C=C double bond lowers the frequency of this vibration compared to a saturated ketone. Therefore, the C=O stretch for this compound is expected in the range of 1665-1685 cm⁻¹.

Alkene (C=C) Stretch: The C=C stretching vibration of the conjugated system would appear in the 1600-1650 cm⁻¹ region. This band is often strong in the Raman spectrum and can be of variable intensity in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (sp²) | Alkene C-H | 3010 - 3100 | Medium | Medium |

| C-H Stretch (sp³) | Aliphatic C-H | 2850 - 3000 | Strong | Strong |

| C=O Stretch | Conjugated Ketone | 1665 - 1685 | Strong | Medium-Weak |

| C=C Stretch | Conjugated Alkene | 1600 - 1650 | Medium-Strong | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural clues based on its fragmentation patterns. For this compound (C₁₁H₁₈O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for cyclic ketones include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group. For this compound, this could involve cleavage of the C1-C11 bond or the C1-C2 bond, leading to the formation of an acylium ion and a radical. jove.com

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess γ-hydrogens. jove.com In this compound, hydrogens at the C-5 position are γ-hydrogens relative to the carbonyl oxygen. A rearrangement could lead to the loss of a neutral alkene fragment.

Ring Cleavage: Complex fragmentation pathways involving the opening of the eleven-membered ring can also occur, leading to a series of smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govsemanticscholar.org For this compound, HRMS provides the precise mass, which is then used to confirm its molecular formula, C₁₁H₁₈O.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value is then compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), validates the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. thermofisher.comresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O |

| Calculated Exact Mass (Monoisotopic) | 166.135765 u |

| Expected Ion Adduct [M+H]⁺ | 167.143040 m/z |

| Expected Ion Adduct [M+Na]⁺ | 189.125009 m/z |

| Typical Mass Accuracy Requirement | < 5 ppm |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺·), the ion often undergoes fragmentation, breaking down into smaller, characteristic charged fragments. libretexts.org The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For cyclic ketones and enones like this compound, fragmentation is complex but can be predicted based on established principles. creative-proteomics.comwhitman.edu

A primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. youtube.com In a cyclic system, this initial cleavage opens the ring but does not immediately produce a fragment ion that is detected separately from the molecular ion. Subsequent cleavage events are required to generate smaller, stable ions. whitman.edu Common fragmentation pathways for cyclic ketones involve the loss of small neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), or other hydrocarbon fragments following ring-opening. openstax.org

| Proposed Fragment Ion (m/z) | Possible Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 138 | CO (28 u) or C₂H₄ (28 u) | α-cleavage followed by rearrangement and loss of carbon monoxide or ethene. |

| 124 | C₃H₆ (42 u) | Ring opening followed by loss of a propene molecule. |

| 110 | C₄H₈ (56 u) | Complex rearrangement and cleavage leading to the loss of a butene fragment. |

| 95 | C₅H₉O· (85 u) | Cleavage across the ring leading to a stable C₇H₁₁⁺ carbocation. |

| 81 | C₆H₁₁O· (99 u) | Formation of a stable C₆H₉⁺ carbocation through multi-bond cleavage. |

Other Advanced Spectroscopic Methods in Enone Characterization

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For α,β-unsaturated ketones (enones), two characteristic absorptions are typically observed. chegg.com The first is an intense absorption at a shorter wavelength corresponding to a π → π* transition of the conjugated system. The second is a much weaker absorption at a longer wavelength resulting from an n → π* transition, involving the non-bonding electrons on the oxygen atom. researchgate.net

The position of the π → π* absorption maximum (λmax) can be predicted using the Woodward-Fieser rules. wikipedia.orgslideshare.net These empirical rules start with a base value for the parent enone chromophore and add increments for substituents on the double bond and for other structural features. chemistnotes.comyoutube.com For this compound, the eleven-membered ring provides an α-ring residue and a β-ring residue to the enone system.

| Component | Wavelength Increment (nm) | Total λmax (nm) |

|---|---|---|

| Base Value (Acyclic or >6-membered ring enone) | 215 | 215 |

| α-Ring Residue | +10 | 225 |

| β-Ring Residue | +12 | 237 |

| Predicted λmax (π → π) | 237 | |

| Expected λmax (n → π) | ~310 – 330 nm (weak intensity) |

X-ray Crystallography on Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While this compound itself may not be readily crystalline at room temperature, chemically modifying it to create a stable crystalline derivative (such as a 2,4-dinitrophenylhydrazone or a semicarbazone) allows for single-crystal X-ray diffraction analysis. nih.govnih.gov

This technique provides precise data on bond lengths, bond angles, and torsion angles. For a conformationally flexible medium-sized ring like an eleven-membered ring, this data is invaluable. iupac.orgprinceton.edu It would unambiguously establish the conformation of the ring in the solid state and the precise geometry of the enone functional group, revealing details about its planarity and the strain inherent in the ring system. researchgate.net Such structural information is crucial for understanding the molecule's reactivity and interactions.

Theoretical and Computational Investigations on Cycloundec 2 En 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are at the forefront of efforts to predict and understand the chemical properties of molecules from first principles. For a molecule as conformationally complex as cycloundec-2-en-1-one, QM methods are crucial for identifying stable conformers and for mapping out the potential energy surfaces of its reactions.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies are particularly well-suited for investigating the reaction mechanisms of organic reactions involving medium-sized rings. These studies can elucidate the structures of transition states and intermediates, thereby providing a detailed picture of the reaction pathway.

For instance, DFT calculations can be employed to model reactions such as the conjugate addition of a nucleophile to the α,β-unsaturated ketone moiety of this compound. The calculations can predict the activation energies for different modes of attack, helping to explain observed stereoselectivities. A typical DFT study would involve locating the transition state structures for the nucleophilic attack from either face of the enone system. The relative energies of these transition states, calculated at a suitable level of theory (e.g., B3LYP/6-31G*), can provide a quantitative prediction of the diastereomeric ratio of the products. researchgate.net

The outcomes of such reactions are often highly dependent on the ring size, a phenomenon that DFT calculations are well-equipped to explore. researchgate.net For a series of medium-sized rings, the calculated reaction energies can be correlated with the ring size to reveal trends in reactivity. researchgate.net

| Reaction Coordinate | Calculated Relative Energy (kcal/mol) | Description |

| Reactants (this compound + Nu⁻) | 0.0 | Separated reactants |

| Transition State 1 (TS1) | +12.5 | Nucleophilic attack leading to (R,R)-product |

| Transition State 2 (TS2) | +14.2 | Nucleophilic attack leading to (R,S)-product |

| Intermediate 1 | -5.8 | Enolate intermediate |

| Product 1 | -20.1 | (R,R)-3-Nu-cycloundecanone |

| Product 2 | -18.9 | (R,S)-3-Nu-cycloundecanone |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. |

Note: The data in the table above is representative and intended for illustrative purposes, based on typical values for similar reactions.

While DFT is a powerful tool, for even higher accuracy in energetic predictions, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed. These methods, while more computationally expensive, can provide benchmark-quality data for key points on the potential energy surface, such as the relative energies of different conformers or the barrier heights of reactions.

For a flexible molecule like this compound, a common strategy is to first perform a broad conformational search using a less expensive method like molecular mechanics or a semi-empirical method. The low-energy conformers identified are then re-optimized at a higher level of theory, such as DFT, and finally, single-point energy calculations are performed using a high-level post-Hartree-Fock method (e.g., CCSD(T)) with a large basis set to obtain highly accurate relative energies.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

The conformational landscape of medium-sized rings is often rugged, with multiple local minima separated by relatively low energy barriers. Molecular Dynamics (MD) simulations provide a powerful tool for exploring this landscape and understanding the dynamic behavior of these molecules. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over time, allowing for the exploration of different conformations.

For this compound, an MD simulation can reveal the preferred conformations in solution, the pathways for conformational interconversion, and the timescale of these dynamic processes. By analyzing the trajectory from an MD simulation, one can identify the most populated conformational states and calculate the free energy differences between them. This information is crucial for understanding how the molecule's shape influences its reactivity.

Computational Screening and Prediction of Chemical Reactivity and Selectivity

Computational chemistry can be used to screen for potential reactants and to predict the outcome of reactions, thereby guiding synthetic efforts. For this compound, computational screening could be used to predict its reactivity towards a library of different nucleophiles or electrophiles.

By calculating descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, it is possible to predict the most likely sites of electrophilic and nucleophilic attack. For example, the LUMO of this compound is expected to be localized on the β-carbon of the enone system, indicating that this is the most likely site for nucleophilic attack.

| Computational Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| C=O Carbon Mulliken Charge | +0.45 | Electrophilic site |

| β-Carbon Mulliken Charge | +0.15 | Electrophilic site for conjugate addition |

| Oxygen Mulliken Charge | -0.50 | Nucleophilic site |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. |

Note: The data in the table above is representative and intended for illustrative purposes, based on typical values for similar enone systems.

Development and Application of Computational Tools for Medium-Sized Ring Systems

The unique challenges posed by medium-sized rings have spurred the development of specialized computational tools and methodologies. These include advanced conformational search algorithms designed to efficiently explore the complex potential energy surfaces of these molecules. Additionally, new analytical tools are being developed to visualize and understand the complex three-dimensional structures and dynamics of medium-sized rings.

The generation of large databases of calculated properties for medium-sized rings can also aid in the development of predictive models using machine learning and artificial intelligence. These models can learn the complex relationships between structure and reactivity, enabling rapid prediction of the properties of new, unstudied medium-sized ring systems. The development of such tools is crucial for advancing our understanding of these challenging yet important molecules.

Derivatization and Functionalization Strategies for Cycloundec 2 En 1 One

Regioselective and Stereoselective Functionalization of the Enone System

The enone moiety of Cycloundec-2-en-1-one presents three primary sites for chemical attack: the carbonyl carbon, the α-carbon, and the β-carbon. Regioselective functionalization aims to control reactions to occur at a specific site. For instance, 1,2-addition of strong nucleophiles like organolithium or Grignard reagents would primarily target the electrophilic carbonyl carbon. In contrast, 1,4-conjugate addition (Michael addition) by softer nucleophiles, such as cuprates, enamines, or thiolates, would preferentially occur at the β-carbon. The large, flexible nature of the eleven-membered ring in this compound could influence the stereochemical outcome of such additions, potentially allowing for substrate-controlled diastereoselectivity based on the most stable ring conformations.

Stereoselective reactions, such as catalytic asymmetric epoxidation of the double bond, would be expected to yield chiral epoxyketones. Reagents like meta-chloroperoxybenzoic acid (mCPBA) are commonly used for epoxidation. The facial selectivity of the epoxidation would likely be influenced by the conformational preferences of the large ring, with the reagent attacking the less sterically hindered face of the double bond. However, specific studies detailing the stereochemical outcomes for this compound are not readily found.

Annulation Reactions for the Formation of Fused and Spirocyclic Derivatives

Annulation reactions are powerful tools for constructing new rings onto an existing scaffold. A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. In principle, the enolate of this compound could act as a nucleophile in a Robinson annulation sequence with a suitable Michael acceptor like methyl vinyl ketone, which would lead to a fused bicyclic system. The stereochemistry of the newly formed ring junctions would be a critical aspect of such a transformation.

The formation of spirocyclic derivatives involves the creation of a new ring that shares a single atom with the original ring. This could be achieved, for example, by the reaction of this compound with a suitable difunctional reagent that reacts at the carbonyl carbon or through a sequence involving the α-carbon. For instance, the formation of a spiro-oxirane could be achieved via the Corey-Chaykovsky reaction. Again, while these are established methods, their specific application to this compound, including yields and stereoselectivities, is not documented in the available literature.

Peripheral Modifications and Introduction of Diverse Side Chains

Peripheral modifications refer to the functionalization of the carbon skeleton of this compound at positions other than the enone system. This would typically require initial functionalization of the enone, followed by further transformations. For example, the introduction of a side chain at the α-position can be achieved through the alkylation of the corresponding enolate. The regioselectivity of enolate formation (at the α- or γ-position relative to the carbonyl) would be a key consideration. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) would be expected to deprotonate the α-position kinetically.

The introduction of diverse side chains at the β-position could be accomplished via conjugate addition of various organometallic reagents or other nucleophiles. The nature of the side chain introduced would depend on the specific reagent used. Subsequent functional group manipulations on the introduced side chain could then lead to a wide array of derivatives.

Development of Novel Protecting Group Strategies for the Cycloundecenone Moiety

In a multi-step synthesis involving a molecule with multiple reactive sites, the use of protecting groups is often necessary. The carbonyl group of this compound can be selectively protected as an acetal (B89532) or ketal, for example, by reacting it with a diol under acidic conditions. This protection would render the carbonyl carbon unreactive towards nucleophiles or reducing agents, allowing for selective reactions at other positions of the molecule, including the double bond.

The double bond could also be selectively protected, for example, by dihydroxylation to a diol, which could then be protected. Alternatively, the enone system as a whole could be temporarily modified. For instance, the formation of a silyl (B83357) enol ether from the enolate of this compound would protect the α-position and modify the reactivity of the system. The choice of protecting group and the conditions for its introduction and removal would need to be compatible with the other functional groups present in the molecule and the planned synthetic route. While these are standard strategies in organic synthesis, their specific application and optimization for this compound have not been detailed in accessible research.

Cycloundec 2 En 1 One As a Versatile Building Block in Complex Organic Synthesis

Construction of Polycyclic and Fused-Ring Systems

The unique structural characteristics of cycloundec-2-en-1-one make it an excellent substrate for constructing complex polycyclic and fused-ring systems. The molecule's inherent ring strain and the strategic placement of the enone functionality facilitate a variety of intramolecular cyclization reactions.

One of the most powerful methods for forming fused-ring systems from cyclic enones is the intramolecular [2+2] photocycloaddition. nih.govwikipedia.org In this type of reaction, the enone is photoexcited, and the tethered alkene adds across the enone's double bond to form a cyclobutane (B1203170) ring. wikipedia.org Depending on the length and attachment point of the tether connecting the alkene to the cycloundecenone ring, different isomeric products can be formed. nih.gov For instance, a two-atom tether often leads to "crossed" products, which can be used to generate intricate bridged skeletons that are otherwise difficult to access. nih.gov

Table 1: Regioselectivity in Intramolecular [2+2] Photocycloadditions

| Tether Length | Predominant Product | Ring System Formed |

|---|---|---|

| Two Atoms | Crossed | Bridged Bicyclic |

| Three Atoms | Straight | Fused Bicyclic |

This table illustrates the general principles of regioselectivity in intramolecular photocycloadditions, which are applicable to systems like this compound.

Furthermore, this compound can participate in radical cascade reactions to build polycyclic skeletons. These methods allow for the rapid assembly of complex N-containing polycyclic structures in a highly regioselective and stereoselective manner. rsc.org Such transformations can lead to the sequential formation of multiple new carbon-carbon bonds in a single operation. rsc.org The large ring of cycloundecenone can also facilitate transannular reactions, such as Diels-Alder cycloadditions, where the diene and dienophile are part of the same macrocycle, leading to the formation of complex bridged bicyclic systems. mdpi.com

Precursor to Biologically Active Natural Products and Synthetic Analogs

The structural motif of a macrocyclic enone is present in numerous biologically active natural products. Consequently, this compound serves as a valuable starting material or key intermediate in the total synthesis of these complex molecules and their synthetic analogs. beilstein-journals.orgmiamioh.eduresearchgate.net The synthesis of natural products often involves intricate strategies to build upon a core structure, and the reactivity of the enone in this compound provides multiple avenues for elaboration. nih.govorganic-chemistry.org

For example, the synthesis of various sesquiterpenes and other macrocyclic natural products often involves the creation of a medium-to-large carbocyclic ring as a key step. miamioh.edu Methodologies used in the synthesis of compounds like chloropupukeananin, which involves an intermolecular Diels-Alder reaction followed by a carbonyl-ene reaction, showcase the types of complex transformations that can be applied to macrocyclic precursors. mdpi.com

The development of synthetic analogs of natural products is crucial for structure-activity relationship (SAR) studies and for creating new therapeutic agents with improved properties. nih.govnih.gov this compound provides a flexible scaffold that can be systematically modified. For instance, analogs of the natural herbicide tentoxin (B1683006) have been synthesized from cyclic peptide precursors, demonstrating how modifications to a macrocyclic core can influence biological activity. nih.gov

Role in Chiral Molecule Synthesis and Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. This compound is a prochiral molecule that can be transformed into a variety of chiral derivatives through asymmetric synthesis.

A common and effective strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, in this case, this compound, to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com Sulfur-based and oxazolidinone-based chiral auxiliaries have proven to be highly effective in controlling reactions such as aldol (B89426) additions and alkylations on cyclic ketones. nih.govscielo.org.mx

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Example Reaction | Typical Diastereoselectivity |

|---|---|---|

| Oxazolidinones | Aldol Reaction | High |

| Camphorsultam | Alkylation | High |

| SAMP/RAMP Hydrazones | Michael Addition | High |

| Thiazolidinethiones | Acetate Aldol Reaction | High |

This table provides examples of chiral auxiliaries that can be employed in the asymmetric synthesis involving enone substrates like this compound. wikipedia.orgscielo.org.mxrsc.org